2-Benzyl-propenal
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Benzyl-propenal can be synthesized through several methods. One common approach involves the aldol condensation of benzaldehyde with acetaldehyde, followed by dehydration to form the α,β-unsaturated aldehyde. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The process often includes steps such as distillation and purification to remove any impurities and ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-propenal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The α,β-unsaturated system allows for nucleophilic addition reactions, where nucleophiles such as amines or thiols can add to the double bond.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: 2-Benzyl-propenoic acid.
Reduction: 2-Benzyl-propenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Benzyl-propenal has a wide range of applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions due to its reactive aldehyde group.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Benzyl-propenal involves its reactivity as an α,β-unsaturated aldehyde. The compound can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. This reactivity is exploited in various biochemical assays and studies to investigate enzyme activity and protein function.
Comparison with Similar Compounds
Acrolein (Propenal): The simplest α,β-unsaturated aldehyde, used as a biocide and chemical intermediate.
Crotonaldehyde: Another α,β-unsaturated aldehyde with similar reactivity but different applications.
Uniqueness: 2-Benzyl-propenal is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity compared to simpler α,β-unsaturated aldehydes. This makes it particularly valuable in synthetic organic chemistry and various research applications.
Properties
IUPAC Name |
2-benzylprop-2-enal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-6,8H,1,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNSDRAPEVOWJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=CC=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447954 | |
Record name | 2-BENZYL-PROPENAL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30457-88-6 | |
Record name | 2-BENZYL-PROPENAL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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